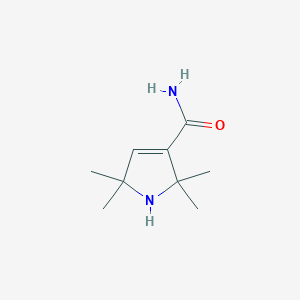
5-Bromo-6-chloropyridine-3-sulfonyl chloride
概要
説明
ショ糖ヘキサスルファート(カリウム塩)は、ショ糖から誘導された多硫酸化二糖類です。これは、ショ糖オクタスルファートを含む胃腸保護薬であるスクラルファートの参照標準として一般的に使用されています。 スクラルファートは、酸とペプシンによる損傷から胃上皮細胞を保護します .
2. 製法
合成経路と反応条件: ショ糖ヘキサスルファート(カリウム塩)の合成には、ショ糖の硫酸化が含まれます。このプロセスには、通常、適切な溶媒の存在下で、ショ糖を三酸化硫黄またはクロロスルホン酸と反応させることが含まれます。温度や反応時間などの反応条件は、目的の硫酸化度を達成するために慎重に制御されます。
工業生産方法: 工業的な設定では、ショ糖ヘキサスルファート(カリウム塩)の生産は、同様の原則に従いますが、より大規模に行われます。このプロセスには、大型反応器の使用と、製品品質の一貫性を確保するための反応パラメータの精密な制御が含まれます。 最終製品は精製および結晶化されて、目的の純度と形態が得られます .
3. 化学反応の分析
反応の種類: ショ糖ヘキサスルファート(カリウム塩)は、以下のものを含むさまざまな化学反応を起こす可能性があります。
置換反応: 特定の条件下では、硫酸基を他の官能基に置換することができます。
加水分解: この化合物は、硫酸イオンと親糖分子を放出するために加水分解される可能性があります。
一般的な試薬と条件:
置換反応: アルキルハライドやアシルクロリドなどの試薬を塩基の存在下で使用することができます。
加水分解: 酸性または塩基性条件は、ショ糖ヘキサスルファート(カリウム塩)の加水分解を促進することができます。
生成される主要な生成物:
置換反応: 主要な生成物は、導入された置換基に依存します。
加水分解: 主な生成物は硫酸イオンとショ糖です.
4. 科学研究への応用
ショ糖ヘキサスルファート(カリウム塩)は、科学研究において幅広い用途があります。
化学: これは、硫黄含有糖の代謝に関与するスルファターゼ酵素の研究におけるモデル基質として使用されます。
生物学: この化合物は、硫酸化多糖類とタンパク質間の相互作用を研究するために使用されます。
医学: これは、胃粘膜を保護するために使用されるスクラルファートの参照標準として役立ちます。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of sucrose hexasulfate (potassium salt) involves the sulfation of sucrose. The process typically includes the reaction of sucrose with sulfur trioxide or chlorosulfonic acid in the presence of a suitable solvent. The reaction conditions, such as temperature and reaction time, are carefully controlled to achieve the desired degree of sulfation.
Industrial Production Methods: In industrial settings, the production of sucrose hexasulfate (potassium salt) follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent product quality. The final product is purified and crystallized to obtain the desired purity and form .
化学反応の分析
Types of Reactions: Sucrose hexasulfate (potassium salt) can undergo various chemical reactions, including:
Substitution Reactions: The sulfate groups can be substituted with other functional groups under specific conditions.
Hydrolysis: The compound can be hydrolyzed to release sulfate ions and the parent sugar molecule.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of sucrose hexasulfate (potassium salt).
Major Products Formed:
Substitution Reactions: The major products depend on the substituents introduced.
Hydrolysis: The major products are sulfate ions and sucrose.
科学的研究の応用
Sucrose hexasulfate (potassium salt) has a wide range of applications in scientific research:
Chemistry: It is used as a model substrate in the study of sulfatase enzymes, which are involved in the metabolism of sulfur-containing sugars.
Biology: The compound is used to study the interactions between sulfated polysaccharides and proteins.
Medicine: It serves as a reference standard for sucralfate, which is used to protect the gastric lining.
作用機序
ショ糖ヘキサスルファート(カリウム塩)の作用機序には、生物学的分子との相互作用が含まれます。スクラルファートの場合、酸性環境で粘性のあるペースト状物質を形成し、胃粘膜の保護バリアとして作用します。 このバリアは、酸とペプシンによるさらなる損傷を防ぎ、組織が治癒することを可能にします .
類似化合物:
ショ糖オクタスルファート: スクラルファートに使用される別の多硫酸化二糖類。
ヘパリン: 抗凝固剤として使用される高度に硫酸化された多糖類。
コンドロイチン硫酸: 関節の健康サプリメントで使用される硫酸化されたグリコサミノグリカン。
ユニークさ: ショ糖ヘキサスルファート(カリウム塩)は、特定の硫酸化度とスクラルファートの参照標準としての使用によってユニークです。 胃内に保護バリアを形成する能力は、他の硫酸化多糖類とは異なります .
類似化合物との比較
Sucrose Octasulfate: Another polysulfated disaccharide used in sucralfate.
Heparin: A highly sulfated polysaccharide used as an anticoagulant.
Chondroitin Sulfate: A sulfated glycosaminoglycan used in joint health supplements.
Uniqueness: Sucrose hexasulfate (potassium salt) is unique due to its specific degree of sulfation and its use as a reference standard for sucralfate. Its ability to form a protective barrier in the stomach distinguishes it from other sulfated polysaccharides .
特性
IUPAC Name |
5-bromo-6-chloropyridine-3-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrCl2NO2S/c6-4-1-3(12(8,10)11)2-9-5(4)7/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TURGMVYIESHZBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)Cl)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrCl2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80383146 | |
| Record name | 5-bromo-6-chloropyridine-3-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80383146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
216394-05-7 | |
| Record name | 5-Bromo-6-chloro-3-pyridinesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=216394-05-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-bromo-6-chloropyridine-3-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80383146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-6-chloropyridine-3-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(+)-(2S,6Z,9S,10E)-9-{[tert-Butyl(dimethyl)silyl]oxy}-2,6,10-trimethyl-11-(2-methyl-1,3-thiazol-4-yl)-undeca-6,10-dien-1-ol](/img/structure/B15876.png)

![2-Chloro-1,5,6-trimethylimidazo [4,5-b] Pyridine](/img/structure/B15885.png)
![2-Hydroxy-1,5,6-trimethylimidazo [4,5-B] pyridine](/img/structure/B15886.png)










